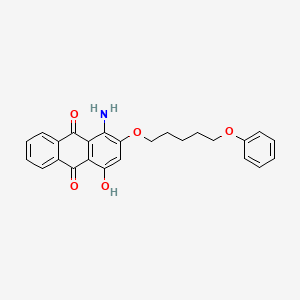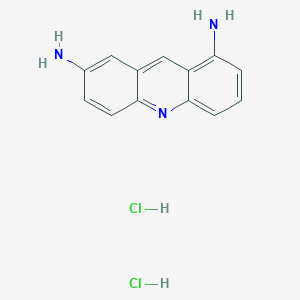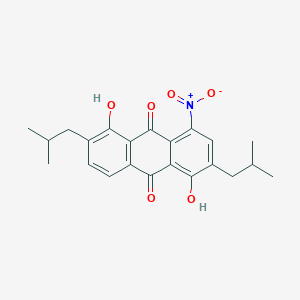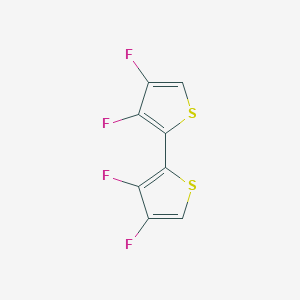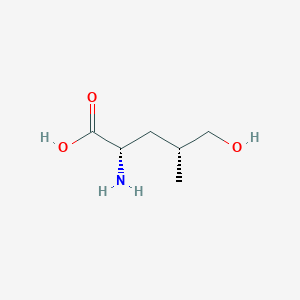
(2s,4r)-5-Hydroxyleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-5-Hydroxyleucine is a chiral amino acid derivative with a hydroxyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-5-Hydroxyleucine typically involves the stereoselective hydroxylation of leucine derivatives. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral centers .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered enzymes that can selectively hydroxylate leucine. These methods are advantageous due to their high specificity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-5-Hydroxyleucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming leucine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto-leucine, while substitution can produce halogenated leucine derivatives .
Aplicaciones Científicas De Investigación
(2S,4R)-5-Hydroxyleucine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds .
Mecanismo De Acción
The mechanism of action of (2S,4R)-5-Hydroxyleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-Hydroxyproline: Another hydroxylated amino acid with similar stereochemistry.
(2S,4R)-4-Fluoroglutamine: A fluorinated derivative with applications in imaging and diagnostics .
Uniqueness
(2S,4R)-5-Hydroxyleucine is unique due to its specific hydroxylation pattern and chiral centers, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2S,4R)-2-amino-5-hydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 |
Clave InChI |
SDCAQJCTUOFAKD-UHNVWZDZSA-N |
SMILES isomérico |
C[C@H](C[C@@H](C(=O)O)N)CO |
SMILES canónico |
CC(CC(C(=O)O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


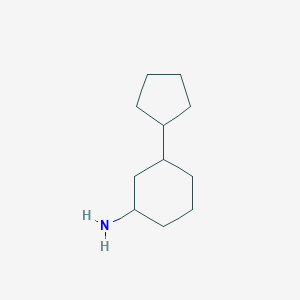
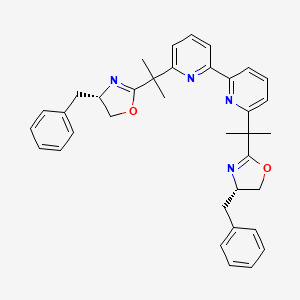

![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
